1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

CAS No.:

Cat. No.: VC17698105

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 3-butan-2-yl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H17N3O2/c1-3-7(2)14-10-6-8(11(15)16)4-5-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) |

| Standard InChI Key | ABPGZTVUJZUHDI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N1C2=C(CCC(C2)C(=O)O)N=N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

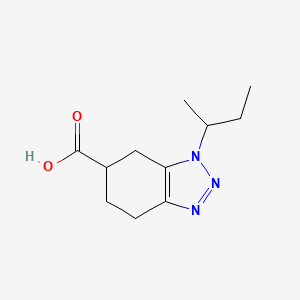

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS# 2060062-28-2) is a bicyclic heterocyclic compound featuring a benzotriazole core fused to a cyclohexene ring. The molecular formula is , with a molecular weight of 237.30 g/mol . The structure includes a butan-2-yl substituent at the N1 position of the triazole ring and a carboxylic acid group at the C6 position of the tetrahydrobenzene moiety (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.30 g/mol |

| CAS Number | 2060062-28-2 |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The density, melting point, and boiling point remain uncharacterized in published literature, highlighting gaps in experimental data .

Synthetic Methodologies

Acylbenzotriazole Intermediate Routes

The synthesis of benzotriazole derivatives often employs N-acylbenzotriazoles as versatile intermediates. Katritzky’s acylbenzotriazole methodology enables efficient N-, O-, C-, and S-acylations under mild conditions . For the target compound, a plausible route involves:

-

Cyclohexene Ring Formation: Cyclization of a substituted benzene precursor to generate the tetrahydrobenzene moiety.

-

Triazole Ring Construction: Introduction of the 1,2,3-triazole group via [3+2] cycloaddition or diazotization reactions.

-

Side Chain Functionalization: Alkylation at N1 using butan-2-yl halides or alcohols.

Microwave-assisted synthesis, as demonstrated for analogous N-alkylated benzotriazoles , could enhance reaction efficiency and yield.

Structure-Activity Relationships (SAR)

Role of the Butan-2-yl Group

Bulky N1 substituents in benzotriazoles correlate with enhanced antimicrobial potency . The butan-2-yl group’s branched structure may optimize steric and hydrophobic interactions with biological targets, as seen in derivatives like 1-(6-methylbenzo[d] dioxol-5-yl)methyl-1H-benzotriazole .

Carboxylic Acid Functionality

The C6 carboxylic acid group introduces hydrogen-bonding capability, potentially improving target binding affinity. In quinolone-benzotriazole hybrids, similar groups modify drug mode of action and pharmacokinetics .

Comparative Analysis with Analogues

Table 2: Comparison with Related Benzotriazoles

The target compound’s lower molecular weight compared to brominated analogues may improve bioavailability but reduce kinase affinity.

Future Research Directions

Synthetic Optimization

-

Stereoselective Synthesis: Resolve racemic mixtures to isolate enantiomers with distinct biological profiles.

-

Green Chemistry Approaches: Explore solvent-free or catalytic methods to enhance sustainability.

Biological Screening

Priority assays should include:

-

Antimicrobial Susceptibility Testing: Against Gram-positive/negative bacteria and fungi.

-

Parasitic Growth Inhibition: Focus on Leishmania spp. and Plasmodium falciparum.

-

Kinase Profiling: Evaluate CK2 and related kinase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume